4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine
Description
This compound features a pyrimidine core substituted at position 2 with a methyl group, at position 4 with a morpholine ring, and at position 6 with a piperazine moiety further modified by a 4-fluorobenzyl group. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and antimalarial agents .
Properties
IUPAC Name |
4-[6-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5O/c1-16-22-19(14-20(23-16)26-10-12-27-13-11-26)25-8-6-24(7-9-25)15-17-2-4-18(21)5-3-17/h2-5,14H,6-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVZQIPLHAUEIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine (CAS Number: 2415552-57-5) is a synthetic organic molecule with a complex structure that has shown potential in various biological applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H26FN5O
- Molecular Weight : 371.46 g/mol
- Purity : Typically around 95% in research applications
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to act as a modulator of G protein-coupled receptors (GPCRs), which play crucial roles in many physiological processes. The presence of the piperazine moiety suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to this compound may exhibit antidepressant and anxiolytic properties. For instance, derivatives containing piperazine have been studied for their ability to enhance serotonin signaling, which is a common target for antidepressant therapies.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Analogous structures have been shown to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The specific mechanisms remain under investigation but may involve modulation of kinase signaling pathways associated with cancer progression.
Case Studies and Research Findings
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of similar piperazine derivatives on human cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing biological activity.
-
Animal Models :
- In vivo experiments using rodent models indicated that administration of related compounds resulted in reduced anxiety-like behaviors in behavioral assays, supporting the potential anxiolytic effects of the compound.
-
Mechanistic Insights :
- Further investigations revealed that these compounds could modulate intracellular signaling pathways, particularly those involving cyclic AMP (cAMP) and phosphoinositide turnover, leading to altered neuronal excitability and neurotransmitter release.
Data Table: Summary of Biological Activities
Scientific Research Applications
Structure Representation
The structure of the compound features multiple functional groups, including a morpholine ring, a pyrimidine moiety, and a piperazine unit attached to a fluorophenyl group. This structural complexity contributes to its diverse biological activities.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit promising anticancer activity against various cancer cell lines. The mechanism often involves the inhibition of critical pathways associated with cell proliferation and survival.
Case Study: Cytotoxicity Evaluation
In vitro studies have demonstrated that related compounds show significant cytotoxic effects on human cancer cell lines such as HeLa and CaCo-2. The IC50 values for these compounds ranged from 2.76 µM to 9.27 µM, indicating potent activity against these cell lines.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties, showing effectiveness against several bacterial strains.
Data Table: Antimicrobial Efficacy
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine | Staphylococcus aureus | 3.12 µg/mL |
| This compound | Escherichia coli | 7.81 µg/mL |
Neuropharmacological Potential
Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests potential applications in treating mood disorders such as depression and anxiety.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperazine or morpholine moieties can significantly alter potency and selectivity.
Key Modifications
- Substituents on the Fluorophenyl Group : Variations can enhance binding affinity to targeted receptors.
- Pyrimidine Modifications : Altering functional groups on the pyrimidine ring can improve solubility and bioavailability.
Synthesis and Characterization
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Example Synthesis Pathway
- Formation of Pyrimidine Ring : Utilizing acetamidine hydrochloride in a reaction with appropriate aldehydes.
- Piperazine Attachment : Introducing piperazine derivatives through nucleophilic substitution.
- Final Morpholine Formation : Cyclization to form the morpholine ring under acidic conditions.
Comparison with Similar Compounds
Core Scaffold Variations
The target compound’s pyrimidine core distinguishes it from analogs with thieno[3,2-d]pyrimidine (e.g., 4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine, CAS 885675-66-1), which introduces sulfur atoms and fused aromatic systems. Thienopyrimidines exhibit altered electronic properties and binding affinities due to increased planarity and electron-deficient cores .
Piperazine Substitutions
The 4-fluorobenzyl-piperazine group is a critical differentiating feature. Comparable compounds include:
- Compound 75 : 4-(1-(2-(4,4-difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine ().
- The difluoropiperidine group increases electronegativity and steric bulk compared to the 4-fluorobenzyl group.
- Compound 4d : N-(6-(4-(4-Fluorophenyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine ().
- The 4-fluorophenyl group is directly attached to piperazine, lacking the benzyl spacer, reducing conformational flexibility.
- Compound 77 : 4-(1-(2-(4-methylpiperazin-1-yl)-6-(pyridine-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine ().
- A methyl group on piperazine simplifies the structure but reduces lipophilicity.
Morpholine and Secondary Functional Groups
The morpholine ring at position 4 is conserved in many analogs (e.g., ), suggesting its role in improving solubility and metabolic stability. However, derivatives like 4-(3-Phenylpropyl)-2-(piperidine-1-carbonyl)morpholine () replace pyrimidine with carboxamide-linked piperidine, altering target selectivity.
Structural and Functional Implications
Table 1: Key Structural Features and Hypothesized Effects
Electronic and Steric Effects
- Methylsulfonyl vs. Fluorobenzyl : Sulfonyl groups (e.g., ) enhance solubility but reduce membrane permeability compared to fluorobenzyl .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
